molecular formula C10H12N4O3 B1668341 Carbazochrome CAS No. 69-81-8

Carbazochrome

Cat. No. B1668341
CAS RN: 69-81-8
M. Wt: 236.23 g/mol
InChI Key: XSXCZNVKFKNLPR-SDQBBNPISA-N
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Description

Carbazochrome is an antihemorrhagic or hemostatic agent that promotes clotting, preventing blood loss from open wounds . It is an oxidation product of adrenaline which enhances the microcirculatory tone . It is not FDA-approved but is available as tablets or IM/SC injections in the treatment of hemorrhages in a number of countries .


Synthesis Analysis

Carbazochrome is a derivative of adrenochrome and semicarbazide hydrochloride is used as a reagent in its synthesis . A study investigated the interaction of pristine CNT with carbazochrome, providing valuable information on structural properties, adsorption energy, orientation, and charge transfer between CNT and carbazochrome drug in CNT/carbazochrome complexes .


Molecular Structure Analysis

The molecular formula of Carbazochrome is C10H12N4O3 . The structure of Carbazochrome was investigated with M06-2X functional and 6-31G * basis set .


Chemical Reactions Analysis

The interaction between drugs and single-walled carbon nanotubes is proving to be of fundamental interest for drug system of delivery and nano-bio-sensing . The stronger interactions appeared the oxygen atom of C=O group and nitrogen atom of imine groups .


Physical And Chemical Properties Analysis

Carbazochrome has a molecular weight of 236.231 . The interaction between CNT and carbazochrome is physical adsorption .

Scientific Research Applications

Synthesis of Carbazoles

  • Carbazoles have significant applications in organic and medicinal chemistry, as well as in materials science. An efficient method for synthesizing carbazoles, which involves intramolecular C–H bond amination, was developed under visible light and aerobic conditions. This method uses catalytic amounts of palladium and a novel iridium catalyst (Choi et al., 2015).

Photoinitiators of Polymerization

  • Carbazole-based compounds, recognized for their photoinitiating ability, photochemical stability, and cost-effectiveness, are emerging as the next generation of photoinitiators, especially under visible light (Dumur, 2020)(Dumur, 2020).

Electroactive Amorphous Materials for Optoelectronics

  • Carbazole derivatives, known for good charge transport, electroluminescence, and thermal stability, are used in photorefractive systems and organic light emitting diodes (Grigalevicius, 2006)(Grigalevicius, 2006).

Biomedical Imaging

  • Carbazole derivatives have been utilized in biomedical imaging due to their robust fluorescent properties and biocompatibility. They provide critical insights for studying biological processes (Yin et al., 2020)(Yin et al., 2020).

Organic Electronics

  • Modified carbazole, used as a hole-transporter, has been applied in host–guest blue light-emitting electrochemical cells, demonstrating its potential in organic electronics (Pertegás et al., 2014)(Pertegás et al., 2014).

Biological Activities

  • Carbazole derivatives exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making them important in medicinal chemistry (Bashir et al., 2015)(Bashir et al., 2015).

Drug Quality Control

  • Carbazochrome has been detected using flow injection chemiluminescent analysis, which is suitable for drug quality control and in vivo pharmaceutical analysis (Wang Yong-hong, 2011)(Wang Yong-hong, 2011).

Photoluminescence and Organic Phosphorescence

  • The presence of low-concentration isomeric impurities in commercial carbazole significantly impacts the properties of synthesized molecules in photoluminescence and organic phosphorescence (Chen et al., 2020)(Chen et al., 2020).

Safety And Hazards

Carbazochrome is very toxic if swallowed and irritating to skin. It poses a risk of serious damages to eyes and danger of serious damage to health by prolonged exposure . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCSSDNTQJGTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048310
Record name Carbazochrome
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Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Carbazochrome interacts with platelet surface α-adrenoreceptors which are Gq-coupled receptors that leads to activation of PLC IP3/DAG pathway and increase in intracellular calcium levels. Elevated calcium ions bind to calmodulin and activates Ca2+/calmodulin-dependent myosin light chain kinase, allowing the myosin crossbridge to bind to the actin filament and polymerisation of globular actin (G-actin) to filamentous actin (F-actin). Subsequent contraction of endothelial cells changes the shape of platelets and promotes the release of factors such as serotonin, ADP, Von Willebrand and platelet activating factor by platelets that induce aggregation and platelet adherence. Carbazochrome is reported to inhibit vascular hyperpermeability by inhibiting agonist-induced phosphoinositides hydrolysis caused by various vasoactive agents such as tryptase, thrombin and bradykinin.
Record name Carbazochrome
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Product Name

Carbazochrome

CAS RN

69-81-8
Record name Carbazochrome [INN:JAN]
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Record name Carbazochrome
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Record name carbazochrome
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Record name Carbazochrome
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Record name Carbazochrome
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Record name CARBAZOCHROME
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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